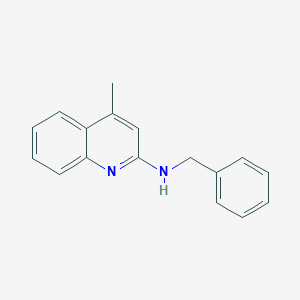
N-benzyl-4-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-methylquinolin-2-amine is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, making it a candidate for drug development. Studies indicate that it effectively inhibits the growth of various bacterial strains.
Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action typically involves the inhibition of specific enzymes or disruption of cellular processes in pathogens, contributing to its efficacy against multi-drug resistant strains.
Anticancer Activity
N-benzyl-4-methylquinolin-2-amine has also been evaluated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and disruption of mitochondrial function.
Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 10 µM | |
| A549 (Lung Cancer) | 20 µM |
The compound's ability to interact with various molecular targets within cells, such as topoisomerases, is key to its biological activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study on Antimicrobial Efficacy
A study published in Antibiotics evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it could serve as a scaffold for developing new antibiotics, showcasing its potential in addressing antibiotic resistance issues.
Cancer Cell Apoptosis
Another research article demonstrated that treatment with this compound led to significant apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent.
In Vivo Studies
Preliminary animal studies have shown promising results regarding its safety profile and therapeutic efficacy, particularly in models of bacterial infections and tumors. For instance:
- Antitumor Activity : In xenograft models, the compound exhibited significant tumor growth inhibition compared to control groups, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.
- Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in models of induced arthritis, indicating its broader therapeutic potential beyond antimicrobial and anticancer applications.
Properties
CAS No. |
81102-84-3 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-benzyl-4-methylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-11-17(18-12-14-7-3-2-4-8-14)19-16-10-6-5-9-15(13)16/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
JUEAKQUMMBNRJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















